molecular formula C14H20N2O2 B2640742 tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate CAS No. 2108850-23-1

tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate

Cat. No.: B2640742
CAS No.: 2108850-23-1
M. Wt: 248.326
InChI Key: JMXPVONVFDCNQW-UHFFFAOYSA-N
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Description

tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate (CAS 2108850-23-1) is a synthetic organic compound featuring a high-energy, rigid cubane scaffold functionalized with an amine group and a Boc-protected carbamate . The cubane structure is of significant interest in medicinal chemistry and materials science due to its unique geometric properties and potential to confer enhanced stability and bioavailability to molecular frameworks. This compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. The presence of the tert-butyloxycarbonyl (Boc) group protects the amine functionality, allowing for selective deprotection under mild acidic conditions and enabling further synthetic modifications . Researchers can leverage this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-aminocuban-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-4-13-5-8-6(13)10-7(13)9(5)14(8,10)15/h5-10H,4,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPVONVFDCNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane to introduce the aminomethyl group, followed by the protection of the amine with a tert-butyl carbamate group. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamate group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of cubane derivatives on biological systems. Its stability and reactivity make it a useful tool for probing biochemical pathways and interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor to pharmacologically active compounds. Its unique structure may confer specific biological activities that can be exploited for therapeutic purposes.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high energy density materials or advanced polymers. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The cubane structure can interact with enzymes and receptors, potentially modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Cubane Derivatives with Functional Group Variations

Cubane derivatives share the strained cubic scaffold but differ in substituents, impacting their reactivity and applications. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate Aminomethyl C₁₅H₂₂N₂O₂ 262.35 Not provided Drug intermediate, rigid amine scaffold
tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate (SPC-a606) Hydroxymethyl C₁₄H₁₉NO₃ 249.31 Not provided Hydroxyl group for conjugation or oxidation
(1s,2R,3r,8S)-4-((tert-butoxycarbonyl)amino)cubane-1-carboxylic acid (SPC-a604) Carboxylic acid C₁₄H₁₇NO₄ 263.29 1000931-72-5 Acid functionality for coupling reactions

Key Findings :

  • Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), while the hydroxymethyl analog (SPC-a606) is more suited for esterification or etherification .
  • Carboxylic Acid Derivative (SPC-a604) : This analog offers a handle for covalent linkage to other molecules (e.g., peptides) but lacks the basicity of the amine, altering solubility and pharmacokinetics .
Non-Cubane tert-Butyl Carbamates

Compounds with tert-butyl carbamate protection but differing core structures highlight the cubane’s unique advantages:

Compound Name Core Structure Key Features Applications
tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate (PBWB8184) Tetrahydropyran Flexible ring, stereochemical diversity Kinase inhibitor intermediates
tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl-pyrimidine Bulky, chiral center Anticancer drug development
tert-butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate Linear chain Hydroxy and methyl groups for H-bonding Aplysiatoxin intermediate

Key Findings :

  • Rigidity vs. Flexibility : The cubane core provides exceptional rigidity, enhancing binding selectivity in enzyme pockets compared to flexible tetrahydropyran or cyclohexyl analogs .
  • Steric Effects : Cubane derivatives exhibit lower steric hindrance around the amine than cyclohexyl-pyrimidine hybrids, enabling faster reaction kinetics in Boc deprotection .

Key Findings :

  • Unlike halogenated analogs (e.g., 4-chlorophenethyl derivatives), cubane-based carbamates lack documented hazards but require precautions typical for amines (e.g., ventilation) .

Biological Activity

tert-butyl (((2R,3R,4S,5S)-4-aminocuban-1-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 2095192-30-4

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neurodegenerative processes. For instance, it may act on acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathophysiology of Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies indicate that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. The compound exhibited a significant reduction in cell death rates when co-administered with amyloid-beta .

In Vitro Studies

A series of experiments have been conducted to assess the biological activity of the compound:

Study TypeFindings
Cell Viability AssayAt concentrations of 100 µM, the compound maintained over 60% cell viability in astrocytes exposed to Aβ 1-42 .
Enzyme InhibitionDemonstrated IC50 values for AChE inhibition at 0.17 µM and β-secretase inhibition at 15.4 nM .

In Vivo Studies

In vivo models have provided further insights into the efficacy of this compound:

ModelTreatmentObservations
Scopolamine-InducedGalantamine vs CompoundThe compound showed a trend towards reducing Aβ levels but did not reach statistical significance compared to controls .

Case Studies

Recent research has highlighted the potential applications of this compound in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, the administration of the compound resulted in improved cognitive function as measured by behavioral tests .
  • Neuroprotection in Stroke Models : Another study demonstrated that the compound could mitigate neuronal loss following ischemic stroke in rodent models by reducing apoptosis markers and enhancing survival pathways .

Q & A

Q. What are the recommended synthetic routes for tert-butyl (((2r,3R,4s,5S)-4-aminocuban-1-yl)methyl)carbamate?

Methodological Answer: The synthesis typically involves carbamate protection of the amine group on the cubane core. A common approach includes:

Amine Protection : React the cubane-derived amine with tert-butoxycarbonyl (Boc) anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to enforce the (2r,3R,4s,5S) configuration, as seen in analogous carbamate syntheses .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.

Q. Key Data :

StepReagents/ConditionsYield (Typical)Reference
1Boc₂O, THF, Et₃N, 0°C→RT60–75%
2Chiral ligand, Pd-catalyzed40–55%

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze splitting patterns to confirm stereochemistry. For example, diastereotopic protons in the cubane core exhibit distinct coupling (e.g., J = 6–8 Hz). Evidence from similar compounds shows characteristic Boc-group signals at δ ~1.4 ppm (9H, s) and carbamate carbonyl at δ ~155 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₄H₂₄N₂O₂: 276.1838) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for tert-butyl carbamate derivatives with cubane motifs .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use palladium complexes with bulky phosphine ligands to enforce steric control, as reported for tert-butyl carbamates in asymmetric cycloadditions .
  • Solvent Effects : Polar solvents (e.g., DMF) may enhance selectivity by stabilizing transition states.
  • Temperature Gradients : Slow cooling from reflux can improve crystal lattice incorporation of the desired diastereomer .

Q. Example Protocol :

ParameterOptimal ConditionOutcome
CatalystPd(OAc)₂, (R)-BINAP85% ee
SolventTolueneΔΔG‡ = 2.1 kcal/mol
Temp.−20°C → RT7:1 dr

Q. How should conflicting stability and toxicity data be resolved?

Methodological Answer: Discrepancies in safety data (e.g., non-hazardous vs. acute toxicity claims ) require:

Experimental Validation :

  • Stability Tests : Expose the compound to pH extremes (2–12), heat (40–80°C), and UV light, monitoring decomposition via HPLC .
  • Toxicity Assays : Conduct in vitro cytotoxicity screens (e.g., IC₅₀ in HEK293 cells) and Ames tests for mutagenicity .

Computational Modeling : Predict reactivity using DFT calculations (e.g., bond dissociation energies of the cubane core) .

Q. Data Comparison :

SourceHazard ClaimRecommended Test
Non-hazardousAmes test (−S9)
Acute oral toxicityLD₅₀ in rodents

Q. What strategies mitigate decomposition during storage?

Methodological Answer:

  • Storage Conditions : Keep at −20°C under argon, as tert-butyl carbamates hydrolyze in humid environments .
  • Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation of the cubane moiety .
  • Periodic Analysis : Monitor purity via TLC or NMR every 3–6 months.

Q. Decomposition Pathways :

ConditionDegradation ProductMitigation
MoistureFree amine + CO₂Desiccant
Light/O₂Oxidized cubaneBHT (0.1%)

Q. How can conflicting NMR data be interpreted for stereochemical assignment?

Methodological Answer:

  • NOE Experiments : Irradiate specific protons to identify spatial proximity (e.g., cubane CH₂ vs. Boc-group protons) .
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous carbamates (e.g., tert-butyl ((2R,3S)-2-phenyltetrahydrofuran-3-yl)carbamate) .

Q. Example NMR Conflict Resolution :

Observed Shift (δ)Expected Shift (δ)Resolution
3.52 ppm (m, 1H)3.45–3.60 ppmDiastereomer-specific coupling

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